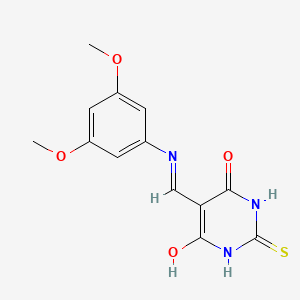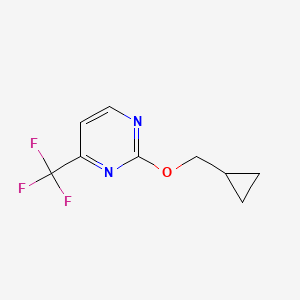![molecular formula C19H19ClF3N3O B2820708 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 866145-16-6](/img/structure/B2820708.png)
1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound characterized by its unique structural components, including a pyrrolidinyl group, a trifluoromethyl group, and a pyridinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps:
Formation of the Pyridinyl Core: The initial step involves the construction of the pyridinyl ring, often through a condensation reaction between appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide.
Attachment of the Pyrrolidinyl Group: This step involves the nucleophilic addition of pyrrolidine to the pyridinyl core.
Formation of the Ethanone Oxime: The ethanone oxime is synthesized through the reaction of ethanone with hydroxylamine.
Final Oxime Formation: The final step involves the reaction of the ethanone oxime with 4-chlorobenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The pyrrolidinyl and pyridinyl groups contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-[3-(1-Pyrrolidinyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
1-[3-(1-Pyrrolidinyl)-5-(methyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime imparts unique chemical properties, such as increased stability and lipophilicity, making it particularly valuable in medicinal chemistry for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c1-13(25-27-12-14-4-6-16(20)7-5-14)18-17(26-8-2-3-9-26)10-15(11-24-18)19(21,22)23/h4-7,10-11H,2-3,8-9,12H2,1H3/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHYVLXCWMGIQY-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2820627.png)
![N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2820629.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride](/img/structure/B2820630.png)
![N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2820631.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2820632.png)
![(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2820633.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2820634.png)
![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)
![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)
![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2820643.png)
